

# Methyl 2-Phenylacetate: A Comprehensive Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

Methyl 2-phenylacetate, also known as **methyl phenylacetate**, is an aromatic ester with the chemical formula  $C_9H_{10}O_2$ .[1][2] It is a colorless to pale yellow liquid characterized by a strong, sweet, honey-like floral odor with nuances of jasmine and musk.[1][3] This compound occurs naturally in various foods and beverages, including honey, wine, coffee, and pepper, and is widely used in the flavor and fragrance industries.[1][2] From a chemical standpoint, it is the methyl ester of phenylacetic acid.[2] This technical guide provides a detailed summary of its core physical and chemical characteristics, supported by experimental methodologies and data visualizations.

## **Core Physical and Chemical Properties**

The fundamental physical and chemical properties of methyl 2-phenylacetate are summarized in the tables below, providing a consolidated reference for laboratory and research applications.

### **General and Physical Properties**



Property	Value	Source(s)
Molecular Formula	C9H10O2	[1][2][3][4][5][6]
Molecular Weight	150.17 g/mol	[1][3][5]
Appearance	Colorless to pale yellow liquid	[4]
Odor	Intensely sweet, honey-floral with jasmine-musky nuances	[1][3]
Density	1.062 - 1.066 g/mL at 20-25 °C	[3][4][7][8]
Boiling Point	215 - 218 °C at 760 mmHg	[2][3][4][8]
Melting Point	50 °C (reported), though typically liquid at room temperature	[2]
Refractive Index (n <sup>20</sup> /D)	1.503 - 1.509	[3][4][7][8]
Vapor Pressure	0.16 mmHg	[5]
Flash Point	~90.6 - 99.5 °C (195.1 - 211.1 °F)	[2][3][7][8]

**Solubility and Stability** 

Property	Description	Source(s)
Water Solubility	Slightly soluble to insoluble	[1][2][5]
Organic Solvent Solubility	Soluble in most organic solvents, including alcohols and fixed oils	[1][5]
Stability	Stable under normal conditions. Combustible.	[3]
Incompatibilities	Strong oxidizing agents, strong bases	[3]

## **Spectroscopic Data**



Spectrum Type	Key Data Points	Source(s)
<sup>13</sup> C NMR (CDCl <sub>3</sub> , 15.09 MHz)	Shifts [ppm]: 171.87, 134.13, 129.29, 128.59, 127.09, 51.86, 41.13	[5]
Mass Spectrometry (EI)	m/z: 91.0 (base peak), 150.0 (molecular ion), 65.0, 92.0, 39.0	[5]

## **Experimental Protocols**

Detailed experimental protocols specifically for methyl 2-phenylacetate are not extensively published; however, its physical characteristics are determined using standard, well-established laboratory methods for organic liquids. The following sections outline the general procedures for these key experiments.

### **Determination of Boiling Point**

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and reliable method for determining the boiling point of a small sample of an organic liquid is the capillary method using a Thiele tube or a similar heating apparatus.

#### Methodology:

- A small amount of methyl 2-phenylacetate is placed in a small test tube.
- A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
- The test tube is attached to a thermometer and heated in an oil bath (e.g., a Thiele tube) to ensure uniform heating.
- As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary tube.
- The heat source is then removed, and the liquid is allowed to cool slowly.



 The boiling point is recorded as the temperature at which the stream of bubbles ceases and the liquid begins to enter the capillary tube.

### **Measurement of Density**

The density of a liquid can be determined gravimetrically using a pycnometer, which is a flask with a precisely known volume.

#### Methodology:

- A clean, dry pycnometer is accurately weighed.
- The pycnometer is filled with methyl 2-phenylacetate, ensuring no air bubbles are present.
- The filled pycnometer is then weighed again.
- The density is calculated by dividing the mass of the liquid (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.

### **Measurement of Refractive Index**

The refractive index, a measure of how much light bends as it passes through a substance, is determined using a refractometer, such as an Abbe refractometer.

#### Methodology:

- The prisms of the refractometer are cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry.
- A few drops of methyl 2-phenylacetate are placed on the lower prism.
- The prisms are closed, and the light source is adjusted to illuminate the field of view.
- The adjustment knob is used to bring the boundary line between the light and dark fields into sharp focus at the center of the crosshairs.
- The refractive index is then read directly from the instrument's scale. The temperature at which the measurement is taken should be recorded, as the refractive index is temperature-



dependent.

### **Acquisition of NMR Spectra**

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of a compound.

Methodology for <sup>1</sup>H and <sup>13</sup>C NMR:

- A dilute solution of methyl 2-phenylacetate is prepared in a deuterated solvent (e.g., CDCl₃)
  in an NMR tube.
- The NMR tube is placed in the spectrometer.
- The magnetic field is shimmed to achieve homogeneity.
- For <sup>13</sup>C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.
- The acquisition parameters, such as the number of scans and relaxation delay, are set to obtain a spectrum with a good signal-to-noise ratio.
- The resulting Free Induction Decay (FID) is Fourier transformed to produce the NMR spectrum.
- The spectrum is then phased, baseline corrected, and referenced to the solvent peak or an internal standard (e.g., TMS).

## **Mass Spectrometry Analysis**

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Methodology for Electron Ionization (EI) Mass Spectrometry:

 A small sample of methyl 2-phenylacetate is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for volatile compounds.



- In the ion source, the molecules are bombarded with high-energy electrons, causing ionization and fragmentation.
- The resulting positively charged ions are accelerated into the mass analyzer.
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- A detector records the abundance of each ion, generating a mass spectrum.

### **Visualizations**

## **Logical Relationships of Physical Characteristics**

The following diagram illustrates the interconnectedness of the key physical properties of methyl 2-phenylacetate.



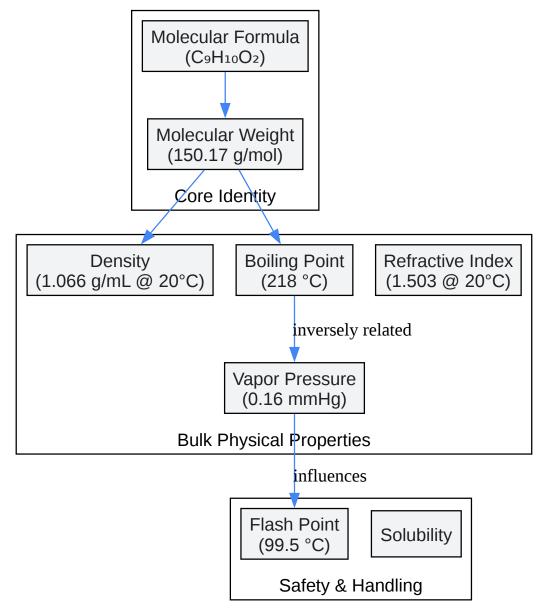


Figure 1: Interrelation of Key Physical Properties of Methyl 2-Phenylacetate

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